molecular formula C24H29N7O2 B11181262 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11181262
M. Wt: 447.5 g/mol
InChI Key: RDDBFBQVXQXYJB-UHFFFAOYSA-N
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Description

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core, which is a common motif in many pharmaceuticals and agrochemicals, and is functionalized with a benzodioxole group and a piperazine moiety, both of which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazine core, potentially converting it into a more reduced form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenated reagents and catalysts like palladium on carbon are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the piperazine or triazine cores.

Mechanism of Action

The mechanism of action of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine apart is its unique combination of functional groups, which allows it to interact with multiple biological targets and exhibit a broad spectrum of activities

Properties

Molecular Formula

C24H29N7O2

Molecular Weight

447.5 g/mol

IUPAC Name

6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H29N7O2/c1-16-3-5-19(11-17(16)2)26-24-28-22(27-23(25)29-24)14-31-9-7-30(8-10-31)13-18-4-6-20-21(12-18)33-15-32-20/h3-6,11-12H,7-10,13-15H2,1-2H3,(H3,25,26,27,28,29)

InChI Key

RDDBFBQVXQXYJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

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